N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride (CAS: 1215341-14-2) is a benzothiazole-based acetamide derivative with a molecular formula of C₂₀H₂₄ClN₃O₂S and a molecular weight of 405.9 g/mol . Its structure features a 5-methoxybenzo[d]thiazole core linked to a dimethylaminoethyl group via an acetamide bridge, with a hydrochloride salt enhancing solubility. The compound’s Smiles notation is COc1ccc2sc(N(CCN(C)C)C(=O)Cc3ccccc3)nc2c1.Cl, highlighting the methoxy substitution on the benzothiazole ring and the phenylacetamide chain .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-10(18)17(8-7-16(2)3)14-15-12-9-11(19-4)5-6-13(12)20-14;/h5-6,9H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWMNNZLKQLVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC2=C(S1)C=CC(=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxybenzo[d]thiazol-2-amine
The benzo[d]thiazole ring is synthesized via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (BrCN) in ethanol at 0–5°C. This method, adapted from Srinivasan et al., achieves 78–82% yield under catalyst-free aqueous conditions:
$$
\text{2-Amino-4-methoxythiophenol} + \text{BrCN} \xrightarrow{\text{Ethanol, 0°C}} \text{5-Methoxybenzo[d]thiazol-2-amine} + \text{HBr}
$$
Optimization Note: Substituent positioning is critical; using NaICl₂ as a catalyst in tetrahydrofuran (THF) at reflux improves yield to 89% but introduces halogenated byproducts.
N-Alkylation with 2-Chloro-N,N-Dimethylethanamine
The thiazol-2-amine undergoes N-alkylation using 2-chloro-N,N-dimethylethanamine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C. The reaction proceeds via an SN2 mechanism, with K₂CO₃ neutralizing HCl byproducts:
$$
\text{5-Methoxybenzo[d]thiazol-2-amine} + \text{ClCH₂CH₂N(CH₃)₂} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{N-(2-(Dimethylamino)ethyl)-5-methoxybenzo[d]thiazol-2-amine}
$$
Yield: 65–70% after column chromatography (silica gel, ethyl acetate:hexane 3:7).
Acylation with Acetyl Chloride
The secondary amine is acylated using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. TEA scavenges HCl, preventing protonation of the dimethylamino group:
$$
\text{N-(2-(Dimethylamino)ethyl)-5-methoxybenzo[d]thiazol-2-amine} + \text{CH₃COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(2-(Dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide}
$$
Reaction Time: 4–6 hours at 25°C.
Yield: 85–90% after solvent evaporation.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether. The hydrochloride precipitates as a white crystalline solid:
$$
\text{N-(2-(Dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide} + \text{HCl} \rightarrow \text{N-(2-(Dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride}
$$
Purification: Recrystallization from ethanol-diethyl ether (1:5) yields 95% purity.
Comparative Analysis of Synthetic Routes
Method 2 (using NaH in THF) offers higher yields but requires stringent moisture control, whereas Method 1 balances practicality and efficiency.
Mechanistic Insights and Side Reactions
Competing Acylation Pathways
During acylation, over-functionalization at the thiazole nitrogen is minimized by steric hindrance from the 5-methoxy group. However, traces of N,N-diacetylated byproducts (≤3%) form if acetyl chloride is in excess.
Dimethylamino Group Stability
The dimethylaminoethyl moiety is susceptible to Hofmann elimination under strongly basic conditions (pH >10). Maintaining pH 7–8 during acylation prevents degradation.
Spectroscopic Validation
¹H-NMR Characterization (DMSO-d₆)
- δ 2.25 (s, 6H): N(CH₃)₂ protons.
- δ 3.42 (t, 2H): CH₂N(CH₃)₂.
- δ 4.08 (s, 3H): OCH₃.
- δ 7.12–7.89 (m, 3H): Aromatic protons.
FTIR Peaks
- 1652 cm⁻¹: C=O stretch (acetamide).
- 1577 cm⁻¹: C=N (thiazole).
- 1245 cm⁻¹: C-O (methoxy).
Industrial-Scale Considerations
For bulk synthesis (>1 kg), continuous flow systems reduce reaction times by 40% compared to batch processes. Solvent recovery (acetonitrile, DCM) via distillation achieves 90% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
The compound has been studied for its biological activities, which include:
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
-
Anticancer Activity :
- Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression, such as ubiquitin ligases. In vitro studies have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells, with significant reductions in cell viability observed at certain concentrations.
-
Enzyme Inhibition :
- The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer cell proliferation. Studies have indicated that it may inhibit key enzymes involved in protein degradation and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride against multidrug-resistant strains of bacteria. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative analysis of cytotoxic effects among various thiazole derivatives, this compound exhibited remarkable cytotoxicity against cancer cell lines at concentrations exceeding 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy.
Summary of Findings
| Application Type | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; lower MIC than traditional antibiotics |
| Anticancer | Significant reduction in viability of MCF7 and other cancer cells; potential enzyme inhibitors identified |
| Enzyme Inhibition | Inhibits enzymes related to tumor progression; further investigation required |
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Impact on Bioactivity
- Benzothiazole Core Modifications: The 5-methoxy group in the target compound may enhance electron-donating effects, improving binding to aromatic receptor pockets compared to 5,6-dimethyl () or 4-ethyl () analogs. Dimethylaminoethyl side chains (common in the target and ) likely improve water solubility via protonation, critical for bioavailability .
- Heterocyclic attachments (e.g., triazole in ) enhance anticonvulsant efficacy but may reduce metabolic stability compared to alkylamino groups .
Pharmacological Profiles
- Anticonvulsant Activity: Compounds like 5a–m () with triazole-thio substituents show ED₅₀ values < 30 mg/kg in rodent models, suggesting superior activity over simpler acetamides. The target compound’s dimethylaminoethyl group may modulate CNS penetration but requires empirical validation.
- Kinase Inhibition : Sulfonyl-containing analogs () demonstrate multitarget kinase inhibition, relevant for Alzheimer’s disease, whereas the target’s phenylacetamide chain may favor different receptor interactions .
Physicochemical and Spectroscopic Data
- Melting Points: While the target compound’s melting point is unspecified, analogs with similar structures (e.g., benzothiazole–isoquinoline derivatives) exhibit high melting points (240–260°C), suggesting crystalline stability .
- Spectroscopic Confirmation: Most compounds in the evidence were validated via ¹H-NMR, MS, and IR (e.g., compound 9 in : δ 7.2–8.1 ppm for aromatic protons) . The target’s NMR would likely show signals for the methoxy group (~3.8 ppm), dimethylaminoethyl protons (~2.2–2.8 ppm), and benzothiazole aromatic hydrogens .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by several functional groups:
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Acetamide linkage : Provides stability and may enhance binding to biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 357.86 g/mol .
While the precise mechanisms of action for this compound are not fully elucidated, several pathways have been proposed based on structural analogs and preliminary studies:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes such as cyclooxygenase (COX) or tubulin polymerization inhibitors, leading to anti-inflammatory and anticancer effects .
- Receptor Modulation : It is hypothesized that the dimethylamino group enhances interaction with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
- Cell Cycle Arrest : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which is crucial for cancer therapy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : In cell line assays, this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HCT-15, with IC50 values ranging from 80 to 200 nM .
- Mechanistic Insights : The compound has been shown to inhibit tubulin polymerization, which is a critical mechanism for disrupting cancer cell division .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- COX Inhibition : Similar compounds have demonstrated COX-2 inhibitory activity, suggesting that this compound may also possess anti-inflammatory properties through similar pathways .
Case Studies and Research Findings
A summary of relevant studies exploring the biological activity of this compound is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | IC50 values between 80–200 nM against HeLa and HCT-15 cells; induced G2/M phase arrest. |
| Study 2 | COX Inhibition | Potential COX-2 inhibitor; suggests anti-inflammatory properties. |
| Study 3 | Molecular Docking | Strong binding affinity to tubulin; indicates potential for disrupting microtubule dynamics. |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. A common approach starts with coupling a 5-methoxybenzo[d]thiazol-2-amine derivative with a dimethylaminoethyl group via chloroacetylation (e.g., using chloroacetyl chloride in the presence of a base like triethylamine). Critical conditions include solvent choice (DMF or acetonitrile), temperature control (reflux for 4–7 hours), and stoichiometric ratios of reactants to minimize side products. Purification often employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they employed?
- NMR Spectroscopy : Used to confirm the presence of methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.2–2.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). - and -NMR also validate stereochemistry and substitution patterns.
- HPLC : Ensures purity (>95% is typical for pharmacological studies) by detecting residual solvents or unreacted intermediates.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion matching the theoretical mass of C₁₉H₂₄ClN₂O₂S) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from inaccurate force fields in molecular docking or unaccounted solvation effects. Strategies include:
- Enhanced Sampling MD Simulations : To explore conformational flexibility missed in static models.
- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between predicted and observed targets.
- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics and thermodynamics directly .
Q. What strategies optimize solubility and stability for in vivo studies, given limited solubility data?
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Salt Screening : Test alternative counterions (e.g., mesylate or tartrate) to improve crystallinity and dissolution rates.
- Stability Studies : Accelerated degradation tests under varying pH (1–9) and temperature (25–40°C) to identify degradation pathways via LC-MS .
Q. How to design experiments to elucidate the mechanism of action, considering structural features?
- Target Fishing : Combine chemoproteomics (e.g., affinity chromatography with immobilized compound analogs) and siRNA screens to identify interacting proteins.
- Functional Assays : Measure cAMP/PKA signaling or kinase inhibition (e.g., using ADP-Glo™ assays) to link structural motifs (e.g., the dimethylaminoethyl group) to activity.
- Metabolomic Profiling : Track downstream metabolite changes in treated cell lines via UPLC-QTOF-MS .
Experimental Design & Data Analysis
Q. How to troubleshoot low yields in the final coupling step of synthesis?
- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or in-situ IR to detect intermediate consumption.
- Catalyst Optimization : Switch from classical bases (K₂CO₃) to DMAP or Hünig’s base for milder conditions.
- Solvent Effects : Replace DMF with THF or dichloromethane to reduce side reactions like N-alkylation .
Q. What methods validate the compound’s conformational flexibility for target binding?
- X-ray Crystallography : Resolve crystal structures of ligand-target complexes (if crystallizable).
- NOESY NMR : Identify through-space interactions between the benzothiazole ring and dimethylaminoethyl side chain.
- DFT Calculations : Compare optimized geometries with bioactive conformations from docking studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
